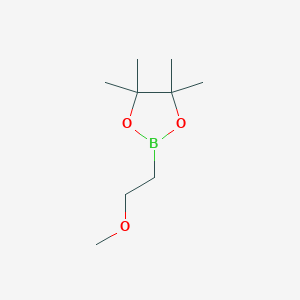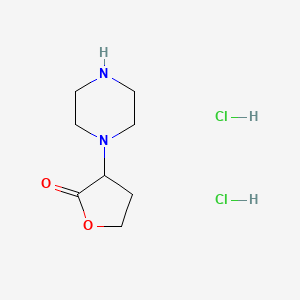
3-(Piperazin-1-yl)oxolan-2-one dihydrochloride
Overview
Description
3-(Piperazin-1-yl)oxolan-2-one dihydrochloride, also known as POH or 3-PO, is a chemical compound that has been studied extensively in the field of cancer research. It is a potent inhibitor of the enzyme PIM kinase, which has been implicated in the development and progression of various types of cancer.
Mechanism of Action
Target of Action
Similar compounds containing a 3-(piperazin-1-yl)propan-2-ol moiety have been found to target cell membranes .
Mode of Action
It’s suggested that similar compounds interact with cell membranes, potentially disrupting their function .
Result of Action
Similar compounds have shown promising results as bactericides, suggesting potential antimicrobial effects .
Advantages and Limitations for Lab Experiments
One advantage of 3-PO is its high potency and specificity for PIM kinase inhibition, making it a valuable tool for studying the role of PIM kinase in cancer and other diseases. However, its potency can also be a limitation, as high concentrations of the compound may lead to off-target effects. Additionally, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3-PO. One area of interest is the development of more potent and selective PIM kinase inhibitors, which may have greater efficacy and fewer off-target effects. Another area of interest is the exploration of the compound's potential in the prevention and treatment of cardiovascular disease and bacterial infections. Finally, further studies are needed to fully understand the role of PIM kinase in cancer and other diseases, and to determine the potential of PIM kinase inhibitors like 3-PO as therapeutic agents.
Scientific Research Applications
3-PO has been extensively studied in the field of cancer research due to its potent inhibition of PIM kinase. PIM kinase is a serine/threonine kinase that has been implicated in the development and progression of various types of cancer, including prostate, breast, and leukemia. Inhibition of PIM kinase has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it an attractive target for cancer therapy.
properties
IUPAC Name |
3-piperazin-1-yloxolan-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.2ClH/c11-8-7(1-6-12-8)10-4-2-9-3-5-10;;/h7,9H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKGQCYIYRLULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1431078.png)


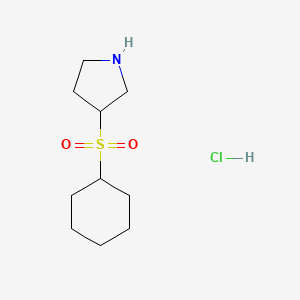
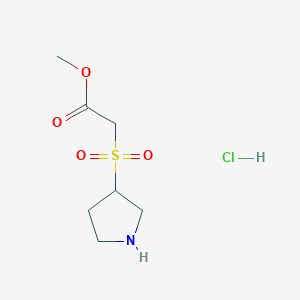
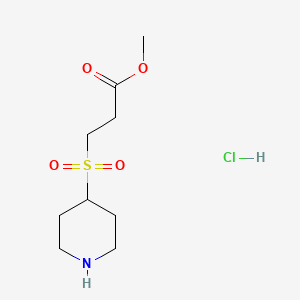
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1H-1,3-benzodiazole hydrochloride](/img/structure/B1431085.png)
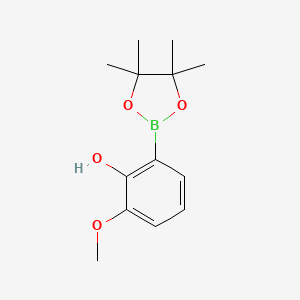
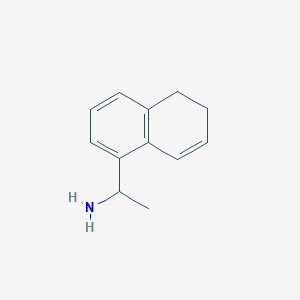

![2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B1431090.png)
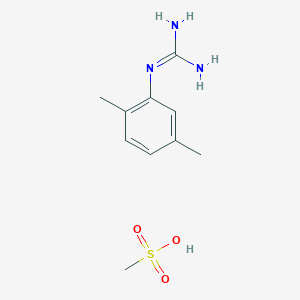
![4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine hydrochloride](/img/structure/B1431097.png)
